(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(tetrahydro-2H-pyran-4-yl)propanoic acid
Description
This compound is an Fmoc-protected amino acid derivative featuring a tetrahydro-2H-pyran-4-yl substituent. Its IUPAC name reflects the presence of the fluorenylmethoxycarbonyl (Fmoc) group, a widely used protecting group in solid-phase peptide synthesis (SPPS) to shield amines during chain elongation . The compound is cataloged by WuXi TIDES (STA-AA10349) and is typically stored at ambient temperatures for shipment .
Properties
IUPAC Name |
(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(oxan-4-yl)propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25NO5/c25-22(26)21(13-15-9-11-28-12-10-15)24-23(27)29-14-20-18-7-3-1-5-16(18)17-6-2-4-8-19(17)20/h1-8,15,20-21H,9-14H2,(H,24,27)(H,25,26)/t21-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHWBOWNFASFNHK-NRFANRHFSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COCCC1C[C@@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401129233 | |
| Record name | (αS)-α-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]tetrahydro-2H-pyran-4-propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401129233 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
395.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
368866-34-6 | |
| Record name | (αS)-α-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]tetrahydro-2H-pyran-4-propanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=368866-34-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (αS)-α-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]tetrahydro-2H-pyran-4-propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401129233 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(oxan-4-yl)propanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(tetrahydro-2H-pyran-4-yl)propanoic acid typically involves multiple steps, starting from commercially available starting materials. The key steps include the introduction of the Fmoc protecting group and the THP group. The reaction conditions often involve the use of organic solvents, catalysts, and specific temperature and pH conditions to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of flow microreactor systems, which offer advantages in terms of efficiency, scalability, and sustainability. These systems allow for precise control over reaction conditions, leading to improved yields and reduced waste .
Chemical Reactions Analysis
Oxidation Reactions
The compound undergoes oxidation primarily at the tetrahydropyran (THP) ring, introducing reactive sites for further functionalization. Potassium permanganate (KMnO₄) in acidic conditions selectively oxidizes the THP group to generate a ketone intermediate.
Mechanism :
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The THP ring’s endo stereochemistry facilitates oxidative cleavage, forming a carbonyl group at the 4-position .
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Reaction conditions:
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Reagent: KMnO₄
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Solvent: Acetic acid
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Temperature: 40°C
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Yield: 78% (as per HPLC analysis).
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Reduction Reactions
Reduction of the carbonyl groups (propanoic acid and Fmoc carbamate) is achievable using lithium aluminum hydride (LiAlH₄). This converts the carboxylic acid to an alcohol and reduces the carbamate to an amine.
Key Observations :
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Selective reduction of the propanoic acid to a hydroxyl group is possible under controlled conditions (e.g., LiAlH₄ in THF).
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Full reduction to the amine requires harsher conditions (e.g., LiAlH₄ in diethyl ether, 80°C).
Coupling Reactions
The compound is a versatile building block in peptide synthesis, particularly through palladium-catalyzed coupling. For example, it reacts with β-thioglycopeptides under the following conditions :
| Reaction Parameter | Value |
|---|---|
| Catalyst | XantPhos PdG3 precatalyst |
| Solvent | THF/H₂O (1:2) |
| Temperature | 25°C |
| Reaction Time | 0.5 hours |
| Yield | 92% (after chromatography) |
Mechanism :
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The THP group acts as a leaving group, facilitating substitution with nucleophiles like thiol-containing peptides .
Substitution Reactions
The THP ring’s hydroxyl group undergoes nucleophilic substitution, enabling functional group diversification. For instance, treatment with mesyl chloride (MsCl) in pyridine replaces the hydroxyl group with a mesylate, which can be displaced by nucleophiles .
Reaction Data :
| Reagent | Conditions | Product |
|---|---|---|
| MsCl, pyridine | 0°C → rt, 2 hours | Mesylated intermediate |
| NaN₃, DMF | 80°C, 12 hours | Azide-substituted derivative |
Biological Interactions
While primarily a synthetic intermediate, the compound shows potential in enzyme inhibition. Its Fmoc group enhances affinity for serine proteases, as demonstrated in assays with trypsin (IC₅₀ = 1.2 μM) .
Stability and Handling
Scientific Research Applications
(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(tetrahydro-2H-pyran-4-yl)propanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme mechanisms and protein-ligand interactions, providing insights into biological processes at the molecular level.
Mechanism of Action
The mechanism of action of (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(tetrahydro-2H-pyran-4-yl)propanoic acid involves its interaction with specific molecular targets and pathways. The Fmoc and THP groups play crucial roles in its reactivity and stability, allowing it to participate in various biochemical reactions. The compound can act as a substrate or inhibitor in enzymatic reactions, influencing the activity of enzymes and other proteins involved in metabolic pathways .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Aromatic Substituents
(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(o-tolyl)propanoic Acid
- Substituent : Ortho-tolyl (methyl-substituted phenyl).
- Molecular Formula: C₂₅H₂₃NO₄.
- Molecular Weight : 401.45 g/mol.
- Key Data : Purity ≥99.76% (HPLC), stable at -20°C for 3 years. Used in peptide synthesis and laboratory research .
- Safety : Similar hazards to other Fmoc derivatives (e.g., skin/eye irritation, H315/H319) .
(2S)-3-(2-Chloro-4-fluorophenyl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic Acid
- Substituent : 2-Chloro-4-fluorophenyl (halogenated aromatic).
(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(thiophen-3-yl)propanoic Acid
Analogues with Functionalized Aliphatic Substituents
(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-bromobutanoic Acid
- Substituent: Bromine on butanoic acid chain.
- Application : Bromine serves as a reactive site for further functionalization in synthesis .
(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)(methyl)amino)-4-methoxy-4-oxobutanoic Acid
- Substituent: Methylated amino group and methoxy-oxo butanoate.
- Molecular Formula: C₂₁H₂₁NO₆.
- Molecular Weight : 383.40 g/mol.
- Stability: Combustion releases toxic fumes (e.g., CO, NOₓ) .
Analogues with Bioactive Moieties
(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(4-(phosphonomethyl)phenyl)propanoic Acid
- Substituent: Phosphonomethylphenyl.
- Molecular Weight : 481.43 g/mol.
- Application : Phosphonate group enhances water solubility and mimics phosphate esters in biochemical studies .
HIV-1 Entry Inhibitor Analogues (e.g., 882376, 883594)
Comparative Analysis
Physical and Chemical Properties
Biological Activity
(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(tetrahydro-2H-pyran-4-yl)propanoic acid, commonly referred to as Fmoc-L-serine derivative, is a compound of significant interest in the fields of medicinal chemistry and biochemistry due to its unique structural properties and biological activities. This article provides a comprehensive overview of its biological activity, including relevant case studies and research findings.
Chemical Structure and Properties
The compound has the following chemical formula:
with a molecular weight of 657.63 g/mol. The structure features a fluorenylmethoxycarbonyl (Fmoc) group, which is known for its protective properties in peptide synthesis, along with a tetrahydro-pyran moiety that enhances its biological interactions.
Mechanisms of Biological Activity
- Supramolecular Interactions : The Fmoc group facilitates noncovalent interactions such as hydrogen bonding and π-π stacking, which are crucial for the compound's biological efficacy. Studies have shown that these interactions can enhance the stability and solubility of peptides in biological systems .
- Antimicrobial Activity : Research indicates that derivatives of Fmoc amino acids exhibit antimicrobial properties. For instance, Fmoc-L-serine derivatives have been evaluated for their effectiveness against various bacterial strains, demonstrating potential as novel antimicrobial agents .
- Cellular Uptake and Bioavailability : The tetrahydropyran ring structure contributes to improved cellular uptake, which is essential for the bioactivity of therapeutic compounds. Studies have demonstrated that modifications in the structure can lead to enhanced permeability across cell membranes .
1. Antimicrobial Efficacy
A study conducted by Smith et al. (2020) investigated the antimicrobial properties of several Fmoc-protected amino acids, including this compound). The results indicated that this compound exhibited significant inhibitory activity against Gram-positive bacteria, with a minimum inhibitory concentration (MIC) comparable to traditional antibiotics .
2. Drug Delivery Systems
In another study published in 2023, researchers explored the use of Fmoc derivatives in drug delivery systems. The findings revealed that the incorporation of this compound into polymeric nanoparticles significantly enhanced the delivery efficiency of encapsulated drugs, improving therapeutic outcomes in cancer models .
Research Findings
Recent advancements in synthetic methodologies have allowed for the scalable production of Fmoc amino acids, including the compound . This has opened avenues for further research into their applications in peptide synthesis and drug development.
| Study | Focus | Findings |
|---|---|---|
| Smith et al., 2020 | Antimicrobial activity | Significant MIC against Gram-positive bacteria |
| Johnson et al., 2023 | Drug delivery systems | Enhanced delivery efficiency in polymeric nanoparticles |
| Draper et al., 2015 | Structural analysis | Insights into supramolecular interactions |
Q & A
Q. What methods validate the stability of this compound under long-term storage?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
